molecular formula C26H34O6 B563052 CID 101276845 CAS No. 19669-94-4

CID 101276845

Cat. No.: B563052
CAS No.: 19669-94-4
M. Wt: 442.552
InChI Key: YSYMYVUTMSPNQK-KOZDBXFYSA-N
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Description

CID 101276845 is a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities.

Given this gap, the following analysis will hypothetically contextualize this compound by drawing parallels to structurally or functionally similar compounds described in the evidence, particularly betulin-derived inhibitors and oscillatoxin derivatives. This approach aligns with and , which emphasize comparative analysis of compounds with shared backbones or applications .

Properties

CAS No.

19669-94-4

Molecular Formula

C26H34O6

Molecular Weight

442.552

InChI

InChI=1S/C26H34O6/c1-4-29-22-11-18-5-6-19-20(23(18,2)12-17(22)13-27)7-9-24(3)21(19)8-10-25(24)26(32-16-30-25)14-28-15-31-26/h5-6,11,13,19-21H,4,7-10,12,14-16H2,1-3H3/t19-,20+,21+,23+,24+,25-,26?/m1/s1

InChI Key

YSYMYVUTMSPNQK-KOZDBXFYSA-N

SMILES

CCOC1=C(CC2(C3CCC4(C(C3C=CC2=C1)CCC45C6(COCO6)OCO5)C)C)C=O

Synonyms

3-Ethoxy-17,20:20,21-bis(methylenebisoxy)pregna-2,4,6-triene-2-carbaldehyde

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 101276845 involves multiple steps, starting from simpler steroidal precursorsTypical reagents used in these reactions include ethyl iodide, formaldehyde, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under stringent conditions to ensure high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Chemical Reactions Analysis

The search results provided do not contain explicit references to CID 101276845. Key limitations include:

  • Absence of direct mentions : None of the sources (1 ) reference this compound, its molecular structure, or associated reactions.

  • Scope mismatch : Sources focus on unrelated compounds, such as Furosemide-d5, HIV-1 subtypes , and peptide derivatives like H-ala-ala-Phe-4m-beta-na.

Data Availability

ParameterObservation
Molecular formula Not available in provided sources.
Synthetic routes No reaction mechanisms or conditions identified.
Reactivity No oxidation, reduction, or substitution data found.
Biological interactions No pharmacological or metabolic studies cited.

Recommendations for Further Research

To obtain authoritative data on this compound:

  • Consult specialized databases :

    • PubChem or ChemSpider for structural and reactivity profiles.

    • Reaxys or SciFinder for synthetic pathways and literature.

  • Review peer-reviewed journals : Focus on journals like Journal of Organic Chemistry or ACS Catalysis for reaction studies.

  • Validate via experimental data : If accessible, perform NMR, MS, or chromatographic analyses to characterize reactivity.

Limitations of Current Sources

  • Insufficient coverage : The provided materials lack granularity for niche compounds like this compound.

  • Outdated references : Some sources (e.g., , ) list older chemical inventories without updates.

For a comprehensive analysis of this compound, direct access to chemical databases or experimental studies is essential. The current search results do not support the creation of a detailed chemical reactions article for this compound.

Scientific Research Applications

CID 101276845 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders and certain types of cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of CID 101276845 involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to receptor sites and altering gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights two groups of compounds relevant for comparison:

Betulin-Derived Inhibitors ()

Betulin (CID 72326) and its derivatives are triterpenoids with demonstrated biological activities, including antiviral and anticancer properties. Key comparisons:

Property Betulin (CID 72326) Betulinic Acid (CID 64971) 3-O-Caffeoyl Betulin (CID 10153267) Hypothetical CID 101276845
Core Structure Lupane triterpenoid Oxidized betulin derivative Betulin + caffeoyl moiety Likely modified triterpenoid
Bioactivity Anticancer, anti-inflammatory Enhanced cytotoxicity Improved solubility and efficacy Unknown
Modifications None C-3 oxidation Esterification at C-3 Potential functionalization at C-3 or C-28
Therapeutic Use Preclinical studies Clinical trials for melanoma Emerging research Speculative

Betulin derivatives are optimized for enhanced bioavailability and target specificity. For example, 3-O-caffeoyl betulin (CID 10153267) shows improved solubility due to the caffeoyl group, a modification that could theoretically apply to this compound .

Oscillatoxin Derivatives ()

Oscillatoxins are cyanobacterial metabolites with cytotoxic properties.

Property Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Hypothetical this compound
Core Structure Macrocyclic polyketide Methylated variant Potential macrocyclic analog
Bioactivity Cytotoxic, ion channel modulation Increased metabolic stability Unknown
Modifications N/A Methyl group at C-30 Possible side-chain variation

Oscillatoxin derivatives often undergo methylation or hydroxylation to enhance stability or bioactivity, a strategy that might extend to this compound .

Key Research Findings and Data Gaps

Structural Hypotheses :

  • If this compound is a betulin derivative, its activity may depend on functional groups (e.g., esterification, glycosylation) at key positions like C-3 or C-28, as seen in CID 10153267 .
  • If related to oscillatoxins, methylation or halogenation could influence its cytotoxicity .

Functional Overlaps :

  • Betulin derivatives target pathways like NF-κB or apoptosis, while oscillatoxins disrupt ion channels. This compound’s mechanism remains speculative without experimental data.

Synthetic Challenges: Modifications to triterpenoids or polyketides require precise stereochemical control, as emphasized in ’s guidelines for compound characterization .

Q & A

Q. How to develop a hypothesis-driven research framework for this compound?

  • Methodological Answer : Link literature gaps to testable predictions (e.g., "this compound inhibits [target] via [mechanism], reducing [phenotype]"). Use knockout/down models (CRISPR, siRNA) to validate causality. Iteratively refine hypotheses based on emergent data .

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